molecular formula C7H11N B12356078 5-Azaspiro[3.4]oct-7-ene

5-Azaspiro[3.4]oct-7-ene

Cat. No.: B12356078
M. Wt: 109.17 g/mol
InChI Key: ZYRSVZURQXMPSI-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]oct-7-ene is a nitrogen-containing spirocyclic compound characterized by a bicyclic structure where a pyrrolidine ring (5-membered) and a cyclobutane ring (4-membered) share a single spiro atom.

Synthesis: The compound is synthesized via Ring-Closing Metathesis (RCM) using Grubbs II catalyst, achieving high yields (89%) under optimized conditions (refluxing CH₂Cl₂). This method efficiently constructs the strained spirocyclic skeleton, as demonstrated in the synthesis of iminosugars targeting glycosidase inhibitors .

Applications: Its spirocyclic framework serves as a scaffold for bioactive molecules, including enzyme inhibitors and chiral catalysts. The strained geometry enhances binding specificity in molecular interactions.

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

5-azaspiro[3.4]oct-7-ene

InChI

InChI=1S/C7H11N/c1-3-7(4-1)5-2-6-8-7/h2,5,8H,1,3-4,6H2

InChI Key

ZYRSVZURQXMPSI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C=CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[3.4]oct-7-ene can be achieved through several methods. One notable method involves the gold-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway to provide the azaspiro[4.4]nonenone ring system .

Industrial Production Methods

While specific industrial production methods for 5-Azaspiro[3.4]oct-7-ene are not extensively documented, the compound’s synthesis typically involves standard organic synthesis techniques and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[3.4]oct-7-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrogen atom or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or spiro carbon.

Common Reagents and Conditions

Common reagents used in these reactions include nitrile oxides for cycloaddition reactions, which are versatile and powerful synthetic methods to prepare isoxazolines . Other reagents may include oxidizing agents, reducing agents, and various catalysts.

Major Products Formed

The major products formed from these reactions include spirocyclic derivatives, isoxazolines, and other heterocyclic compounds that retain the spiro structure.

Scientific Research Applications

5-Azaspiro[3.4]oct-7-ene has a wide range of applications in scientific research, including:

    Chemistry: Used as a scaffold in the design of new molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.4]oct-7-ene involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural Variations

The biological and chemical properties of azaspiro compounds are highly sensitive to ring size , nitrogen position , and substituents . Below is a comparative analysis:

Compound Name Core Structure Key Substituents/Functional Groups Synthesis Method Applications/Properties References
5-Azaspiro[3.4]oct-7-ene Spiro[3.4]octane None (base structure) RCM with Grubbs II catalyst Iminosugar synthesis
6-Azaspiro[3.4]octane derivatives Spiro[3.4]octane Ethylidene, Tosyl groups Rhodium(I)-catalyzed cyclization Enantioselective synthesis (85% ee)
Aderbasib (5-Azaspiro[2.5]octane) Spiro[2.5]octane Carbamate, phenylpiperazinyl groups Multi-step functionalization Antineoplastic (ADAM inhibitor)
5-Azaspiro[2.4]heptane Spiro[2.4]heptane Carboxylic acid, Boc-protected Not specified Building block for drug discovery
5-Oxa-7-azaspiro[3.4]octan-6-one Spiro[3.4]octane Oxa group, ketone Commercial synthesis Research reagent (solubility: 10 mM in DMSO)

Key Differences and Implications

Larger rings (e.g., 5-Azaspiro[4.4]nonane in phase-transfer catalysts) reduce strain, favoring catalytic activity by allowing conformational flexibility .

Functional Groups :

  • Aderbasib ’s carbamate and phenylpiperazinyl groups enable selective binding to ErbB sheddase, highlighting the role of substituents in pharmacological activity .
  • The oxa group in 5-Oxa-7-azaspiro[3.4]octan-6-one enhances polarity, improving solubility in polar solvents compared to the parent compound .

Synthetic Accessibility :

  • RCM (used for 5-Azaspiro[3.4]oct-7-ene) is superior for constructing strained systems (89% yield) but requires precise catalyst control .
  • Rhodium catalysis (for 6-azaspiro derivatives) enables enantioselectivity (>80% ee), critical for chiral drug intermediates .

Biological Activity

5-Azaspiro[3.4]oct-7-ene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Overview

5-Azaspiro[3.4]oct-7-ene contains a spirocyclic structure that is known to interact with various biological targets, including enzymes and receptors. Its unique configuration allows for specific binding interactions that can modulate biological pathways.

Anticancer Properties

Research indicates that derivatives of 5-azaspiro[3.4]oct-7-ene exhibit promising anticancer activity. A study evaluated a series of sulfonyl phosphonic derivatives related to this compound, focusing on their inhibitory effects on matrix metalloproteinase-2 (MMP-2). The findings are summarized in Table 1.

CompoundIC50 (µM)Cell Line Tested
LY520.95 ± 0.09SKOV3
Compound 6d0.85 ± 0.05HL60
Compound 5b1.20 ± 0.15A549

Case Study : In a comparative study, compound 6d showed the greatest inhibitory activity against MMP-2, suggesting its potential as a lead compound for further development in cancer therapy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research suggests that it may interact with neurotransmitter receptors, providing therapeutic benefits in neurological disorders. The mechanism involves modulation of receptor activity, which can enhance synaptic plasticity and neuronal survival.

Mechanism of Action : The spirocyclic structure of 5-azaspiro[3.4]oct-7-ene allows it to fit into specific binding sites on receptors, potentially leading to altered signaling pathways that promote neuroprotection.

5-Azaspiro[3.4]oct-7-ene can be synthesized through several chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate to form oxidized derivatives.
  • Reduction : Employing lithium aluminum hydride to produce alcohols or amines.
  • Substitution Reactions : Functional groups can be replaced by other groups to modify biological activity.

These reactions allow for the creation of various analogs that may enhance or alter the biological properties of the base compound.

Research Findings and Future Directions

Recent studies have focused on optimizing the structure of 5-azaspiro[3.4]oct-7-ene derivatives to improve their biological efficacy. For instance, modifications at the C-5 position significantly influence reactivity and biological activity, as shown in Table 2.

ModificationBiological ActivityNotable Effects
Phenyl Group at C-5Increased MMP inhibitionGreater selectivity towards MMP-2
Methyl SubstitutionModerate increase in activityEnhanced binding affinity

Future research should aim to explore the full range of biological activities associated with this compound, particularly in drug development for cancer and neurodegenerative diseases.

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